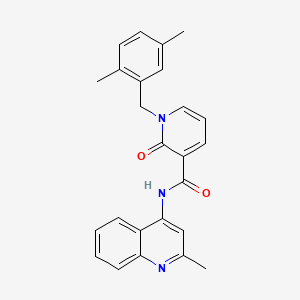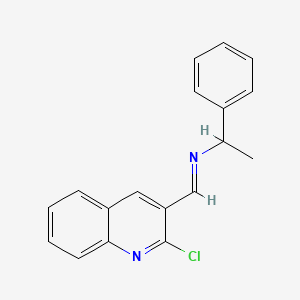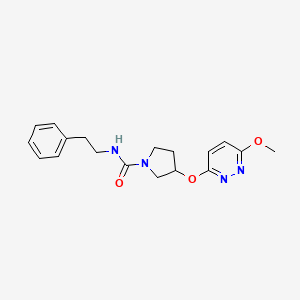![molecular formula C16H18N4O4 B2496934 8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-06-1](/img/structure/B2496934.png)
8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Research in this area often focuses on synthesizing novel derivatives to explore their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of derivatives within the imidazo[1,2-a] and [2,1-c] triazine dione frameworks, such as our compound of interest, involves regioselective synthesis techniques. These processes typically include successive alkylation steps, thionation, and cyclization under mild conditions, allowing for structural variations to tailor specific properties (Tzvetkov, Euler, & Müller, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using NMR and MS analyses, complemented by X-ray crystallography for definitive structural confirmation. These studies provide insights into the compounds' stereochemistry and the influence of substitutions on the molecular framework (Tzvetkov, Euler, & Müller, 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds encompasses a range of reactions, including alkylation and cycloadditions, which are central to modifying the core structure and introducing functional groups that impact the compounds' biological activity and solubility. These reactions facilitate the exploration of the compounds' chemical space for potential therapeutic applications (Adetchessi et al., 1997).
科学的研究の応用
Synthesis and Biological Activity
Imidazo[1,2,4]triazine derivatives are synthesized through various chemical reactions, often aimed at exploring their potential biological activities. For instance, novel derivatives have been designed and synthesized to evaluate their cytotoxic activities against human carcinoma cells, demonstrating their potential as antitumor agents (Sztanke, K., Pasternak, K., Rzymowska, J., Sztanke, M., Kandefer-Szerszeń, M., Dybała, I., & Kozioł, A., 2007). These studies contribute to the understanding of the compound's interactions with biological systems and its potential therapeutic applications.
Antimicrobial and Antiviral Activities
Some derivatives of imidazo[1,2,4]triazines have shown moderate activity against viruses and bacteria, highlighting their potential in antimicrobial and antiviral therapies. For example, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their testing against various viruses in tissue culture indicate their moderate rhinovirus activity at non-toxic dosage levels (Kim, S. H., Bartholomew, D., Allen, L. B., Robins, R. K., & Revankar, G. R., 1978). This suggests a potential avenue for developing new antiviral drugs based on this chemical scaffold.
Synthetic Methodologies
Research into imidazo[1,2,4]triazine derivatives often involves developing new synthetic methodologies to access a variety of structures with potential biological activities. For instance, the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives introduces a new drug-like heterocyclic scaffold, showcasing the versatility of these compounds in drug development (Tzvetkov, N., Euler, H., & Müller, C., 2012).
特性
IUPAC Name |
8-(4-ethoxyphenyl)-2-(2-oxopropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-3-24-13-6-4-12(5-7-13)18-8-9-19-14(22)15(23)20(10-11(2)21)17-16(18)19/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUUCFJUDBODPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)
![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)